molecular formula C10H7F3N4OS B12107568 1-Phenyl-3-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yl)-urea

1-Phenyl-3-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yl)-urea

Cat. No.: B12107568
M. Wt: 288.25 g/mol
InChI Key: JYUUTIKMBYULRH-UHFFFAOYSA-N
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Description

1-Phenyl-3-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yl)-urea is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom The trifluoromethyl group attached to the thiadiazole ring enhances the compound’s chemical stability and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yl)-urea typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yl)-urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

1-Phenyl-3-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yl)-urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yl)-urea involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-3-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yl)-urea is unique due to its trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in medicinal chemistry, agriculture, and materials science .

Properties

Molecular Formula

C10H7F3N4OS

Molecular Weight

288.25 g/mol

IUPAC Name

1-phenyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea

InChI

InChI=1S/C10H7F3N4OS/c11-10(12,13)7-16-17-9(19-7)15-8(18)14-6-4-2-1-3-5-6/h1-5H,(H2,14,15,17,18)

InChI Key

JYUUTIKMBYULRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C(F)(F)F

Origin of Product

United States

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